

Application Notes and Protocols: [18F]F-FAPI-FUSCC-07 for PET Imaging

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Compound of Interest		
Compound Name:	Fapi-fuscc-07	
Cat. No.:	B15612888	Get Quote

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Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types. This selective expression makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. [18F]F-FAPI-FUSCC-07 is a novel FAP-specific PET tracer that has demonstrated high stability, favorable pharmacokinetic properties, and high tumor uptake in preclinical and clinical studies, offering superior image contrast compared to other FAPI tracers.[1][2] This document provides detailed protocols for the radiolabeling of [18F]F-FAPI-FUSCC-07 and its application in preclinical PET imaging.

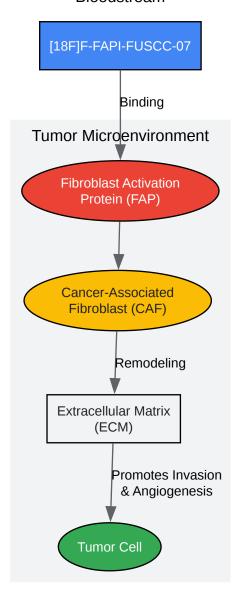
Signaling Pathway and Mechanism of Action

[18F]F-FAPI-FUSCC-07 targets FAP on the surface of CAFs. As a serine protease, FAP is involved in the degradation of the extracellular matrix (ECM), which promotes tumor invasion, migration, and angiogenesis. Upon intravenous administration, [18F]F-FAPI-FUSCC-07 binds to FAP, leading to its accumulation at the tumor site, enabling visualization via PET imaging.



Mechanism of [18F]F-FAPI-FUSCC-07 Uptake

Bloodstream



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Caption: Mechanism of [18F]F-FAPI-FUSCC-07 uptake in the tumor microenvironment.

Experimental Protocols

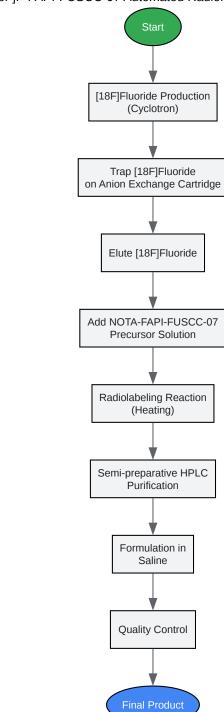


Automated Radiosynthesis of [18F]F-FAPI-FUSCC-07

This protocol describes the automated synthesis of [18F]F-FAPI-FUSCC-07 using a radiochemistry synthesis module. The precursor for this synthesis is NOTA-FAPI-FUSCC-07.

Workflow:





[18F]F-FAPI-FUSCC-07 Automated Radiolabeling Workflow

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Caption: Automated radiolabeling workflow for [18F]F-FAPI-FUSCC-07.



Materials:

- NOTA-FAPI-FUSCC-07 precursor
- [18F]Fluoride in [18O]water
- Anion exchange cartridge (e.g., QMA)
- Elution solution (e.g., K₂CO₃/K₂₂₂)
- Reaction solvent (e.g., Acetonitrile)
- · Semi-preparative HPLC system
- C18 column
- Sterile saline for injection
- Sterile filters (0.22 μm)

Procedure:

- Produce [18F]fluoride via proton bombardment of [18O]water in a cyclotron.
- Trap the aqueous [18F]fluoride on a pre-conditioned anion exchange cartridge.
- Elute the [18F]fluoride into the reaction vessel using an appropriate eluent.
- Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.
- Dissolve the NOTA-FAPI-FUSCC-07 precursor in the reaction solvent and add it to the reaction vessel.
- Heat the reaction mixture at a specified temperature for a designated time to facilitate radiolabeling.
- After cooling, purify the crude reaction mixture using a semi-preparative HPLC system equipped with a C18 column.



- Collect the fraction corresponding to [18F]F-FAPI-FUSCC-07.
- Remove the HPLC solvent under reduced pressure and reformulate the final product in sterile saline for injection.
- Pass the final product through a 0.22 μm sterile filter into a sterile vial.

Quality Control

Radiochemical Purity and Identity:

- Method: Analytical High-Performance Liquid Chromatography (HPLC).
- Column: C18 analytical column.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA).
- Detection: UV detector (at a wavelength appropriate for the FAPI molecule) and a radioactivity detector.
- Acceptance Criteria: Radiochemical purity >95%. The retention time of the radioactive peak should match that of the non-radioactive F-FAPI-FUSCC-07 reference standard.

Stability:

- In Vitro: Incubate the final product in phosphate-buffered saline (PBS) and fetal bovine serum (FBS) at 37°C for up to 4 hours.[1][2] Analyze samples at various time points by analytical HPLC to assess for degradation.[1][2]
- In Vivo: Stability can be inferred from the low uptake in bone during preclinical imaging studies, which would be high if significant defluorination occurred.

Preclinical PET/CT Imaging in Tumor-Bearing Mice

Animal Model:

 Human glioma U87MG tumor-bearing mice are a suitable model for evaluating [18F]F-FAPI-FUSCC-07.[1]



Procedure:

- Anesthetize the tumor-bearing mice using a suitable anesthetic agent (e.g., isoflurane).
- Administer approximately 3.7-7.4 MBq of [18F]F-FAPI-FUSCC-07 intravenously via the tail vein.
- Acquire dynamic or static PET images at specified time points post-injection (e.g., 30, 60, and 120 minutes).
- Perform a CT scan for anatomical co-registration.
- Reconstruct the PET/CT images and analyze the tracer uptake in various organs and the tumor.
- For blocking studies, co-inject a non-radioactive FAP inhibitor to confirm the specificity of tracer uptake.

Data Presentation

Table 1: Radiosynthesis and Quality Control of FAPI

Tracers

Parameter	[¹⁸ F]F-FAPI-FUSCC- 07	[¹⁸ F]F-FAPI-42	[¹⁸ F]F-FAPI-74
Radiochemical Yield	High	-	-
Radiochemical Purity	>95%	>95%	>95%
Stability in PBS/FBS	High	High	High
Hydrophilicity (logP)	Hydrophilic	-	-

Data for [18F]F-FAPI-42 and [18F]F-FAPI-74 are included for comparative context where available in the public domain.

Table 2: Preclinical Biodistribution of [18F]F-FAPI-FUSCC-07 in U87MG Tumor-Bearing Mice (%ID/g)



Organ	30 min p.i.	60 min p.i.	120 min p.i.
Blood	-	-	-
Heart	-	-	-
Lung	-	-	-
Liver	-	-	-
Spleen	-	-	-
Pancreas	-	-	-
Stomach	-	-	-
Intestine	-	-	-
Kidney	-	-	-
Muscle	-	-	-
Bone	-	-	-
Tumor	Strong Uptake	Strong Uptake & Retention	Strong Uptake & Retention

Specific quantitative data from the primary literature should be inserted here. The provided information indicates strong tumor uptake and prolonged retention.[1]

Table 3: Comparison of Tumor Uptake and Target-to-

Background Ratios

Tracer	Tumor Uptake (SUVmax)	Target-to-Blood Pool Ratio
[¹⁸ F]F-FAPI-FUSCC-07	Significantly Higher	Improved
[¹⁸ F]F-FAPI-42	Lower	Lower
[¹⁸ F]F-FAPI-74	Lower	Lower

Clinical imaging results indicated significantly higher tumor uptake and improved target-to-blood pool ratios for [18F]F-FAPI-FUSCC-07 compared to the other tracers.[1][2]



Conclusion

[18F]F-**FAPI-FUSCC-07** is a promising PET tracer for imaging FAP expression in tumors. The provided protocols for its automated radiolabeling and preclinical application, along with the summarized data, offer a valuable resource for researchers and professionals in the field of oncology and drug development. Its superior imaging characteristics suggest its potential for enhanced diagnostic precision in a variety of cancers.[1][2]

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References

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